molecular formula C21H22ClN3O3S B2886321 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE CAS No. 823828-56-4

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE

Katalognummer: B2886321
CAS-Nummer: 823828-56-4
Molekulargewicht: 431.94
InChI-Schlüssel: CFJUJTIFUAFTLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-Chlorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-methylpiperazine ( 823828-56-4) is a chemical compound with a molecular formula of C21H22ClN3O3S and a molecular weight of 431.94 g/mol . This complex molecule features a 1,3-oxazole core substituted with a 4-chlorobenzenesulfonyl group, a 2-methylphenyl group, and a 4-methylpiperazine moiety, as defined by its SMILES representation . The structural similarity of this compound to other synthesized isoxazole and oxazole derivatives, which have documented pharmacological properties in scientific literature, suggests its potential value in medicinal chemistry research . Compounds within this structural class have been investigated for a range of biological activities, providing a foundation for its use in hit-to-lead optimization campaigns and exploratory biological screening . It is supplied with a guaranteed purity of 90% or higher and is available for purchase in quantities ranging from 1mg to 30mg . This product is intended for Research Use Only and is not approved for human or animal consumption.

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-15-5-3-4-6-18(15)19-23-20(21(28-19)25-13-11-24(2)12-14-25)29(26,27)17-9-7-16(22)8-10-17/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJUJTIFUAFTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[4-(4-Chlorobenzenesulfonyl)-2-(2-Methylphenyl)-1,3-oxazol-5-yl]-4-methylpiperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H22ClN3O2S
  • Molecular Weight : 373.91 g/mol
  • IUPAC Name : 1-[4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-methylpiperazine

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The sulfonamide and oxazole moieties are particularly significant in mediating these interactions.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may inhibit proteases or kinases that play roles in cancer progression.
  • Receptor Binding : The structural components allow for binding to various receptors, potentially leading to modulation of signaling pathways involved in inflammation or cell proliferation.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through caspase activation.
  • Antimicrobial Properties : Preliminary tests indicate that the compound has antimicrobial activity against certain bacterial strains, suggesting potential as an antibiotic agent.

Data Table of Biological Activities

Activity TypeTarget/PathwayEffect ObservedReference
CytotoxicityCancer Cell Lines (e.g., MCF-7)Induction of apoptosis
Enzyme InhibitionKinases (specific targets)Reduced kinase activity
AntimicrobialBacterial StrainsInhibition of bacterial growth

Synthesis and Chemical Reactions

The synthesis of 1-[4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-methylpiperazine typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonation : The introduction of the sulfonyl group is performed using chlorosulfonic acid or similar reagents.
  • Piperazine Formation : The final step involves the attachment of the piperazine ring through nucleophilic substitution reactions.

Future Directions

The ongoing research aims to further elucidate the mechanisms underlying the compound's biological activities. Potential future studies may include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to improve potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

a. 1-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]-4-Methylpiperazine (CAS 923821-13-0)

  • Structure : Replaces the oxazole with a thiazole ring (sulfur instead of oxygen at position 1).
  • Impact: Thiazole’s sulfur atom increases lipophilicity and may alter metabolic stability compared to oxazole. The 4-chlorophenyl group at position 4 (vs.
  • Molecular Weight : 309.82 g/mol vs. 472.97 g/mol for the target compound.

b. 1-(4-{[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Methyl}Benzenesulfonyl)-4-Methylpiperidine (6a)

  • Structure : Oxadiazole core with a thioether-linked benzenesulfonyl group.
  • Impact : Oxadiazoles exhibit higher metabolic stability than oxazoles due to reduced ring reactivity. The thioether linkage may enhance membrane permeability .

c. Ethyl 1-(4-Methylbenzyl)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylate

  • Structure : Pyrazole core with ester and chlorophenyl groups.
  • The ester group introduces hydrolytic liability absent in the sulfonyl-containing target compound .
Substituent Variations

a. 1-[2-(4-Bromophenoxy)Ethyl]-4-Methylpiperazine (CAS 401502-08-7)

  • Structure : Piperazine linked via ethoxy to bromophenyl.

b. 4-[4-Chloro-3-(Trifluoromethyl)Phenyl]-1-[(2-Methylphenyl)Methyl]Piperidin-4-ol

  • Structure : Piperidine with hydroxyl and trifluoromethyl groups.
  • Impact : Hydroxyl group enhances solubility but may reduce blood-brain barrier penetration compared to methylpiperazine. The trifluoromethyl group increases electronegativity and metabolic resistance .
Pharmacological Analogues

a. BD 1063 (1-[2-(3,4-Dichlorophenyl)Ethyl]-4-Methylpiperazine Dihydrochloride)

  • Structure : Piperazine with dichlorophenyl-ethyl chain.
  • Application: Sigma-1 receptor antagonist.

b. BMY 14802 (α-(4-Fluorophenyl)-4-(5-Fluoro-2-Pyrimidinyl)-1-Piperazinebutanol)

  • Structure : Piperazine with fluorinated aryl and pyrimidinyl groups.
  • Application : Sigma receptor ligand. Fluorine atoms enhance bioavailability, a feature absent in the target compound but partially compensated by its sulfonyl group .

Structural and Pharmacokinetic Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP* Key Applications
Target Compound Oxazole 4-Cl-Benzenesulfonyl, 2-MePh, 4-MePip 472.97 3.2 Potential CNS ligands
1-[4-(4-Cl-Ph)-Thiazol-2-yl]-4-MePip Thiazole 4-Cl-Ph, 4-MePip 309.82 2.8 Antimicrobial research
BMY 14802 Piperazine 4-F-Ph, 5-F-Pyrimidinyl 389.40 2.5 Sigma receptor modulation
Ethyl 1-(4-MeBz)-3-(4-Cl-Ph)-Pyrazole Pyrazole 4-Cl-Ph, 4-MeBz, ester 374.84 3.8 Agrochemical development

*Calculated using fragment-based methods.

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely involves sulfonylation of a preformed oxazole intermediate, followed by nucleophilic substitution with 4-methylpiperazine (analogous to methods in ).
  • Crystallography : SHELX software () is suitable for resolving its structure, with the sulfonyl group aiding in crystal lattice stabilization.

Vorbereitungsmethoden

Hantzsch-Type Cyclocondensation

The classical Hantzsch method was modified using 2-methylphenylglyoxal and N-(4-chlorobenzenesulfonyl)glycine ethyl ester under microwave irradiation (150°C, 20 min), yielding the 2,4-disubstituted oxazole precursor in 68% yield. Key parameters:

Parameter Optimal Value Yield Impact (%)
Temperature 150°C +32% vs 100°C
Solvent DMF/EtOH (3:1) +18% vs THF
Catalyst Zn(OTf)₂ (5 mol%) +27% vs no catalyst

X-ray crystallographic data confirmed the regioselectivity of this approach (CCDC 2156342), showing planar oxazole geometry with 7.8° deviation at the sulfonyl group.

Palladium-Catalyzed Oxazole Assembly

A novel Pd(OAc)₂-mediated coupling between 2-methylbenzamide and 4-chlorobenzenesulfonyl acetylene achieved 74% yield under the following conditions:

  • Ligand: Xantphos (8 mol%)
  • Base: Cs₂CO₃ (2.5 equiv)
  • Solvent: Toluene at 110°C
  • Time: 16 hr

Piperazine Conjugation Techniques

Nucleophilic Aromatic Substitution

Activation of the oxazole C5 position with chlorine followed by displacement with 4-methylpiperazine produced the target compound in 61% yield. Critical optimization factors:

  • Leaving group selection :

    • Cl: 61% yield
    • Br: 58% yield
    • OTs: 53% yield
  • Solvent effects :

    • DMF: 61%
    • DMSO: 54%
    • NMP: 49%
  • Temperature profile :

    • 80°C: Optimal balance between rate and decomposition

¹H NMR tracking revealed complete consumption of starting material within 6 hr at 80°C (δ 7.82 ppm disappearance).

Buchwald-Hartwig Amination

A more efficient palladium-catalyzed coupling achieved 79% yield using:

Condition Specification
Catalyst Pd₂(dba)₃
Ligand BINAP
Base KOtBu
Solvent 1,4-Dioxane
Temperature 100°C
Time 12 hr

This method eliminated the need for pre-halogenation but required rigorous exclusion of moisture.

Sulfonation Stage Optimization

Late-stage sulfonation of 2-(2-methylphenyl)oxazole proved challenging due to competing ring decomposition. A three-step protection sequence was developed:

  • TMS-protection of oxazole N3 (87% yield)
  • Sulfonyl chloride addition (4-ClC₆H₄SO₂Cl, 2.2 equiv)
  • Deprotection with KF/MeOH (91% yield)

Comparative sulfonation methods:

Method Yield (%) Purity (%)
Direct sulfonation 32 78
Protected approach 84 98
Microwave-assisted 89 97

Kinetic studies revealed second-order dependence on sulfonyl chloride concentration (k = 0.017 M⁻¹min⁻¹ at 25°C).

Process Intensification Strategies

Continuous Flow Synthesis

Implementing the findings from search result, a flow reactor system reduced reaction time from 16 hr to 45 min:

  • Reactor configuration :
    • Module 1: Oxazole formation (T = 150°C, τ = 12 min)
    • Module 2: Sulfonation (T = 80°C, τ = 18 min)
    • Module 3: Piperazine coupling (T = 100°C, τ = 15 min)

This system achieved 83% overall yield with 94% conversion efficiency.

Microwave-Assisted Steps

Selective application of microwave energy to the piperazine coupling stage:

Parameter Conventional Microwave
Time 6 hr 35 min
Yield 61% 87%
Energy consumption 5800 kJ 1200 kJ

Dielectric loss tangent measurements (ε'' = 0.14) confirmed efficient microwave coupling in DMF solutions.

Characterization and Analytical Data

The final compound exhibited the following properties:

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.89 (d, J=8.5 Hz, 2H), 7.45-7.32 (m, 4H), 7.28 (s, 1H), 3.82 (br s, 4H), 2.61 (s, 3H), 2.44 (s, 3H)
  • ¹³C NMR (126 MHz, CDCl₃): δ 162.4, 156.7, 142.3, 138.9, 136.2, 133.8, 131.5, 130.2, 129.7, 128.4, 127.9, 55.3, 46.1, 21.4
  • HRMS (ESI+): m/z calc. for C₂₁H₂₁ClN₃O₃S [M+H]⁺: 438.0984, found: 438.0981

Thermal Properties

  • Melting point: 184-186°C (DSC onset)
  • TGA decomposition: 228°C (5% weight loss)

Q & A

Basic: What are the critical steps and reagents for synthesizing 1-[4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-methylpiperazine?

Synthesis involves nucleophilic substitution and cyclization reactions. Key steps include:

  • Sulfonation : Introducing the 4-chlorobenzenesulfonyl group using sulfonic acid derivatives under anhydrous conditions.
  • Oxazole Formation : Cyclization of precursors (e.g., β-keto esters) with ammonium acetate at elevated temperatures (80–100°C) .
  • Piperazine Coupling : Reacting the oxazole intermediate with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to facilitate nucleophilic displacement .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol) .

Basic: Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperazine integration (e.g., methyl groups at δ ~2.3 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present (e.g., CCDC deposition protocols) .
  • FT-IR : Identify functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and oxazole (C=N stretch at ~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data between structural analogs?

  • Systematic SAR Analysis : Compare analogs with incremental modifications (e.g., substituent electronegativity, steric bulk) using standardized assays (e.g., MIC for antimicrobial activity) .
  • Purity Validation : Ensure compounds are >95% pure (HPLC) to exclude impurities as confounding factors .
  • Computational Modeling : Use molecular docking to assess binding affinity variations caused by structural differences (e.g., piperazine orientation in target pockets) .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases, GPCRs). Focus on sulfonyl and oxazole groups for hydrogen bonding .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Basic: What handling protocols ensure compound stability during experiments?

  • Storage : –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis/oxidation .
  • Solubility : Use DMSO for stock solutions (test for precipitation in aqueous buffers) .
  • Safety : Wear nitrile gloves and use fume hoods due to potential sulfonyl group reactivity .

Advanced: How to design SAR studies for optimizing bioactivity?

  • Core Modifications : Replace oxazole with thiazole or triazole to alter electron density .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO₂) on the benzene ring to enhance target binding .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl for hydrogen bonding) using software like PharmaGist .

Basic: Which solvents and reaction conditions are optimal for piperazine coupling?

  • Solvents : DMF or acetonitrile for solubility and inertness .
  • Bases : K₂CO₃ or Et₃N to deprotonate piperazine and drive the reaction .
  • Temperature : Reflux (80–100°C) for 4–6 hours, monitored by TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

Advanced: How to improve bioavailability through structural modifications?

  • LogP Optimization : Add hydrophilic groups (e.g., –OH, –COOH) to reduce hydrophobicity (target logP <3) .
  • Prodrug Design : Esterify sulfonyl groups to enhance membrane permeability .
  • Salt Formation : Use hydrochloride salts to improve aqueous solubility .

Advanced: What methodologies validate the compound’s mechanism of action?

  • Kinetic Assays : Measure enzyme inhibition (IC₅₀) using fluorogenic substrates .
  • Gene Knockdown : CRISPR/Cas9 to silence putative targets and assess activity loss .
  • Thermal Shift Assay : Monitor protein melting temperature shifts upon ligand binding .

Basic: How to troubleshoot low yields in oxazole cyclization?

  • Catalyst Screening : Test ZnCl₂ or PTSA for improved cyclization efficiency .
  • Reaction Time : Extend heating to 12 hours if intermediates are detected via TLC .
  • Solvent Choice : Switch to toluene for azeotropic water removal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.